molecular formula C14H11N B8309589 4-Methyl-2-(phenylethynyl)pyridine

4-Methyl-2-(phenylethynyl)pyridine

Cat. No.: B8309589
M. Wt: 193.24 g/mol
InChI Key: KYNCWWUJOAPSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(phenylethynyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a phenylethynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(phenylethynyl)pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(phenylethynyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the phenylethynyl group to phenylethyl.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Scientific Research Applications

4-Methyl-2-(phenylethynyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(phenylethynyl)pyridine involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-(phenylethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

4-methyl-2-(2-phenylethynyl)pyridine

InChI

InChI=1S/C14H11N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,1H3

InChI Key

KYNCWWUJOAPSAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylacetylene (15.4 mL) is added to a mixture of 2-bromo-4-methyl-pyridine (20.0 g), CuI (2.2 g), and Pd(PPh3)2Cl2 (4.1 g) in triethylamine (600 mL) kept under argon atmosphere. The mixture is stirred at ambient temperature overnight. Then, water is added and the resulting mixture is extracted with diethylether. The combined organic extracts are washed with brine and dried (MgSO4). The solvent is removed under reduced pressure and the residue is purified by chromatography on silica gel (cyclohexane/ethyl acetate 9:1->4:1) to give the product as an oil.
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
4.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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